1-(6-Chloropyrazin-2-yl)azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyrazin-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-7-12-8-10(13-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIUWWQVYQXMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 6 Chloropyrazin 2 Yl Azepane
Reactivity of the Pyrazine (B50134) Ring System
The pyrazine ring, being a diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the presence of an electron-withdrawing chloro substituent, rendering the ring susceptible to a range of chemical transformations.
Nucleophilic Displacement of the Chloride Substituent
The chlorine atom at the 6-position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other chloropyrazine and chloropyridine systems. The electron-withdrawing nature of the pyrazine nitrogens facilitates the attack of nucleophiles on the carbon atom bearing the chlorine, proceeding through a Meisenheimer-like intermediate.
A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of functionalized pyrazine derivatives. Common nucleophiles include:
Amines: Primary and secondary amines can react with 1-(6-chloropyrazin-2-yl)azepane to form the corresponding amino-substituted pyrazines. These reactions are typically carried out at elevated temperatures, sometimes in the presence of a base to neutralize the HCl generated.
Alkoxides: Treatment with sodium or potassium alkoxides will yield the corresponding alkoxy-pyrazines.
Thiols: Thiolates can displace the chloride to form thioethers.
The general reaction scheme for the nucleophilic displacement is presented below:

| Nucleophile (Nu-H) | Product |
| R-NH₂ (Primary Amine) | 1-(6-(Alkylamino)pyrazin-2-yl)azepane |
| R₂NH (Secondary Amine) | 1-(6-(Dialkylamino)pyrazin-2-yl)azepane |
| R-OH (Alcohol) | 1-(6-Alkoxypyrazin-2-yl)azepane |
| R-SH (Thiol) | 1-(6-(Alkylthio)pyrazin-2-yl)azepane |
Electron-Deficient Character and Potential for Electron Transfer Reactions
Oxidative and Reductive Transformations of the Pyrazine Core
The pyrazine ring itself is generally resistant to oxidation due to its electron-deficient character. However, the molecule as a whole can be oxidized at other positions, such as the azepane ring, under strong oxidizing conditions.
Conversely, the pyrazine ring can be reduced. Catalytic hydrogenation, for instance, can lead to the saturation of the pyrazine ring to form a piperazine (B1678402) derivative. The conditions for such a reduction would need to be carefully controlled to avoid cleavage of the C-Cl bond or reactions involving the azepane ring.
Reactivity of the Azepane Nitrogen Atom
The nitrogen atom of the azepane ring is a secondary amine and exhibits characteristic nucleophilic and basic properties.
Basicity and Nucleophilicity Profiles
The azepane nitrogen possesses a lone pair of electrons, making it a Brønsted-Lowry base capable of accepting a proton. Its basicity is expected to be similar to that of other cyclic secondary amines. This basicity allows for the formation of ammonium (B1175870) salts upon treatment with acids. The nitrogen atom is also a potent nucleophile and can participate in a variety of reactions.
Derivatization and Structural Modification of 1 6 Chloropyrazin 2 Yl Azepane
Synthesis of Pyrazine-Substituted Analogs via Cross-Coupling Reactions
The chlorine atom on the pyrazine (B50134) ring of 1-(6-chloropyrazin-2-yl)azepane serves as a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of diverse libraries of pyrazine-substituted analogs.
Palladium-catalyzed reactions are the most prominently used methods for this purpose. The Suzuki-Miyaura coupling , which pairs the chloropyrazine with various organoboron reagents, is highly effective for creating new C-C bonds. By reacting this compound with different aryl- or heteroarylboronic acids, a range of biaryl and heteroaryl-aryl analogs can be synthesized. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base in a suitable solvent system. The electronic nature of the boronic acid can influence reaction efficiency, with electron-rich and electron-neutral partners generally providing good to excellent yields.
Other notable cross-coupling reactions include the Sonogashira coupling for the introduction of alkyne moieties, the Stille coupling utilizing organotin reagents, and the Heck reaction for vinylation. These methods further expand the diversity of accessible analogs, enabling the introduction of linear, rigid, or otherwise functionalized side chains onto the pyrazine core.
Table 1: Examples of Cross-Coupling Reactions for Pyrazine Functionalization
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄ | 1-(6-Arylpyrazin-2-yl)azepane |
| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ / BINAP | 1-(6-Aminopyrazin-2-yl)azepane |
| Sonogashira | R-C≡CH | C-C (sp) | PdCl₂(PPh₃)₂ / CuI | 1-(6-Alkynylpyrazin-2-yl)azepane |
| Stille | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ | 1-(6-Aryl/Vinylpyrazin-2-yl)azepane |
Synthesis of Azepane-Substituted Analogs and Ring System Modifications
Modifications to the seven-membered azepane ring offer another dimension for structural diversification, influencing the compound's conformational properties, lipophilicity, and steric profile. lifechemicals.com The inherent flexibility of the azepane ring is a key determinant of its biological activity, and introducing substituents can help lock the ring into specific, more active conformations. lifechemicals.com
Synthetic strategies for modifying the azepane moiety often involve starting from functionalized azepane precursors before their coupling to the chloropyrazine core. For instance, commercially available or synthetically prepared substituted azepanes, such as those bearing hydroxyl, amino, or carboxyl groups, can be reacted with 2,6-dichloropyrazine (B21018) to yield the desired functionalized final products.
Ring expansion strategies from more readily available piperidine (B6355638) precursors provide another elegant route to substituted azepanes. rsc.org These methods often involve the formation of a bicyclic intermediate followed by selective bond cleavage to yield the seven-membered ring with controlled stereochemistry. rsc.org Furthermore, dearomative ring expansion of nitroarenes has recently emerged as a novel strategy to prepare complex, polysubstituted azepanes that can be utilized in synthesis. nih.gov
Beyond simple substitution, more profound modifications can include the synthesis of analogs with different ring systems altogether. Replacing the azepane ring with other saturated heterocycles, such as piperidine, morpholine, or piperazine (B1678402), can significantly alter the molecule's physicochemical properties and biological target engagement. These analogs are typically synthesized by the nucleophilic aromatic substitution of 2,6-dichloropyrazine with the corresponding cyclic amine.
Regioselective Functionalization and Protecting Group Strategies
In cases where the pyrazine or a coupled aromatic ring contains multiple reactive sites, regioselective functionalization becomes a critical synthetic challenge. The inherent electronic properties of the pyrazine ring, being an electron-deficient system, direct nucleophilic aromatic substitution to the carbon atoms adjacent to the nitrogen atoms. The presence of the azepane group at the 2-position and the chlorine at the 6-position already establishes a defined substitution pattern.
However, further derivatization, for example on an aryl group introduced via Suzuki coupling, may require careful control of reaction conditions or the use of directing groups to achieve the desired regioselectivity. Ortho-directing groups, such as amides or ethers, can be temporarily installed to direct metalation or subsequent cross-coupling reactions to a specific position on an aromatic ring.
Protecting group strategies are essential when dealing with multifunctional molecules to prevent unwanted side reactions. For instance, if the azepane ring is substituted with a reactive functional group like a primary amine or a hydroxyl group, it must be protected before performing cross-coupling reactions on the chloropyrazine ring. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under the conditions of many palladium-catalyzed reactions but can be removed selectively later in the synthetic sequence. The choice of protecting group is crucial and must be orthogonal to the reaction conditions used for subsequent transformations.
Exploration of Structure-Reactivity Relationships within Derivatives
The systematic derivatization of this compound allows for a detailed investigation of structure-reactivity relationships (SAR). By synthesizing a library of analogs with varied substituents on both the pyrazine and azepane rings, researchers can correlate specific structural features with changes in chemical reactivity and, consequently, biological activity.
For the pyrazine ring, the electronic nature of the substituent at the 6-position significantly influences the electron density of the entire ring system. Electron-donating groups introduced via Buchwald-Hartwig amination, for instance, will increase the electron density of the pyrazine ring, potentially affecting its metabolic stability and interaction with biological targets. Conversely, electron-withdrawing groups can alter the reactivity of the other positions on the pyrazine ring towards nucleophilic attack.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of nitrogen atoms within a molecule.
¹H NMR: The proton NMR spectrum of 1-(6-Chloropyrazin-2-yl)azepane is expected to show distinct signals for the protons on the pyrazine (B50134) ring and the azepane ring. The two protons on the pyrazine ring would likely appear as singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons of the azepane ring would present as a series of multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear further downfield (likely in the δ 3.5-4.0 ppm range) compared to the other methylene (B1212753) protons of the azepane ring (typically δ 1.5-2.0 ppm).
¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbon atoms of the chloropyrazine ring are expected to resonate in the downfield region (δ 140-160 ppm). The carbon bearing the chlorine atom would show a characteristic chemical shift. The carbons of the azepane ring would appear in the upfield region, with the carbons directly bonded to the nitrogen (α-carbons) appearing at a lower field (around δ 50-60 ppm) than the other carbons in the ring (around δ 25-30 ppm).
¹⁵N NMR: The nitrogen NMR spectrum would show two distinct signals corresponding to the two nitrogen atoms in the pyrazine ring and one signal for the nitrogen atom in the azepane ring. The chemical shifts of the pyrazine nitrogens would be influenced by the chloro substituent. The azepane nitrogen would have a chemical shift typical for a saturated heterocyclic amine.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrazine-H | 7.5 - 8.5 | - |
| Pyrazine-C | - | 140 - 160 |
| Azepane-CH₂ (α) | 3.5 - 4.0 | 50 - 60 |
| Azepane-CH₂ (β, γ) | 1.5 - 2.0 | 25 - 30 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For This compound , with a molecular formula of C₁₀H₁₄ClN₃, the expected monoisotopic mass would be calculated with high precision. The presence of a chlorine atom would be readily identifiable from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). This technique would unequivocally confirm the molecular formula of the synthesized compound.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 226.0898 (for ³⁵Cl) |
| [M+H]⁺ | 228.0868 (for ³⁷Cl) |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For This compound , the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic pyrazine ring (around 3000-3100 cm⁻¹) and the aliphatic azepane ring (around 2850-2960 cm⁻¹). Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine in the azepane ring would likely be observed in the 1250-1020 cm⁻¹ range. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
| C-N Stretch (tertiary amine) | 1250 - 1020 |
| C-Cl Stretch | 800 - 600 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chloropyrazine moiety in This compound contains π-electrons and non-bonding electrons (n-electrons) on the nitrogen atoms, which can undergo transitions upon absorption of UV-Vis light. Typically, aromatic systems like pyrazine exhibit π → π* and n → π* transitions. The presence of the chloro substituent and the azepanyl group would influence the wavelength of maximum absorption (λmax). The spectrum would likely show strong absorptions in the UV region, characteristic of the pyrazine ring system.
Computational and Theoretical Studies on 1 6 Chloropyrazin 2 Yl Azepane
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within 1-(6-Chloropyrazin-2-yl)azepane.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. These calculations involve exploring the molecule's potential energy surface to find the minimum energy conformation.
While specific DFT studies on this compound are not publicly available, the methodology is well-established. For similar heterocyclic compounds, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are performed to achieve a detailed understanding of their structure. The resulting optimized geometry provides a foundational model for further computational analysis.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on General DFT Principles
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Cl | ~1.74 |
| C-N (pyrazine) | ~1.33 - 1.34 | |
| C-C (pyrazine) | ~1.39 | |
| C-N (azepane) | ~1.47 | |
| N-C (azepane) | ~1.47 | |
| C-C (azepane) | ~1.54 | |
| **Bond Angles (°) ** | Cl-C-N (pyrazine) | ~120 |
| C-N-C (pyrazine) | ~117 | |
| C-N-C (azepane) | ~112 |
Note: These values are illustrative and based on typical bond lengths and angles for similar molecular fragments. Actual values would require specific DFT calculations for this molecule.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO is a significant parameter that helps in determining the molecule's kinetic stability, chemical hardness, and electronic excitability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) and azepane nitrogen atoms, while the LUMO would likely be distributed over the electron-deficient pyrazine ring, influenced by the electron-withdrawing chlorine atom.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are estimated energy values. Precise energies are obtained from quantum chemical calculations.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways that may be difficult to study experimentally.
Transition State Characterization
To understand how this compound is formed or how it participates in subsequent reactions, it is essential to identify the transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of these transition states. This involves searching for a first-order saddle point on the potential energy surface. The vibrational frequency analysis of a calculated transition state structure will show one imaginary frequency, corresponding to the motion along the reaction coordinate.
Reaction Coordinate Analysis
Once a transition state is identified, a reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can be carried out. This analysis maps the entire reaction pathway from reactants, through the transition state, to the products. The resulting energy profile provides a detailed picture of the energy changes that occur throughout the reaction, including the activation energy barrier. This information is critical for understanding the kinetics and feasibility of a chemical transformation involving this compound.
Conformation and Stereochemistry Investigations
The azepane ring in this compound is a seven-membered ring, which can adopt several different conformations, such as chair, boat, and twist-boat forms. Computational studies are essential to determine the relative stabilities of these conformers and to understand the conformational landscape of the molecule.
By performing a conformational search using molecular mechanics or DFT methods, the various low-energy conformations can be identified and their relative energies calculated. This analysis is crucial as the biological activity and physical properties of the molecule can be highly dependent on its three-dimensional shape. The presence of the bulky chloropyrazinyl substituent on the azepane ring will significantly influence the conformational preferences. Furthermore, if chiral centers are present, computational methods can be used to study the properties of different stereoisomers.
Applications of 1 6 Chloropyrazin 2 Yl Azepane As a Chemical Intermediate
Role as a Building Block in the Synthesis of Diverse Organic Molecules
The structural features of 1-(6-chloropyrazin-2-yl)azepane make it an important starting material for creating a variety of organic molecules. The presence of the azepane ring, a seven-membered nitrogen-containing heterocycle, is significant in drug discovery. dntb.gov.uanih.gov Azepane and its derivatives are integral components of numerous bioactive compounds, highlighting the value of intermediates that can introduce this scaffold. nih.gov
The pyrazine (B50134) portion of the molecule is also a key functional component. Pyrazine rings are common in pharmaceuticals and other functional materials. nih.gov The chlorine atom on the pyrazine ring is a particularly reactive site, allowing for a range of chemical transformations. This reactivity enables chemists to introduce new functional groups and build more complex structures.
The synthesis of various substituted pyrazines often involves the modification of a pre-existing pyrazine core. nih.gov In this context, this compound serves as a readily available platform where the chlorine atom can be displaced by other groups through nucleophilic substitution reactions. This allows for the systematic variation of substituents on the pyrazine ring, which is a common strategy in drug discovery to optimize the biological activity of a lead compound.
Precursor for Advanced Chemical Scaffolds and Heterocyclic Systems
The utility of this compound extends to its role as a precursor for more complex, often fused, heterocyclic systems. The combination of the pyrazine and azepane rings within one molecule provides a unique starting point for intramolecular reactions that can lead to novel polycyclic structures.
One area of interest is the synthesis of pyrazino[2,3-c]azepine derivatives. These are compounds where the pyrazine and azepine rings are fused together. The development of new ring systems is a constant pursuit in medicinal chemistry, as novel scaffolds can lead to compounds with unique biological properties. The synthesis of such fused systems often involves intramolecular cyclization reactions, where the reactive chloro-substituent on the pyrazine ring can be targeted by a nucleophilic position on the azepane ring or a substituent attached to it.
Furthermore, the development of new heterocyclic scaffolds is crucial for expanding the chemical space available to medicinal chemists. The identification of novel scaffolds, such as those derived from this compound, can lead to the discovery of inhibitors for various biological targets, including those involved in cancer. nih.gov
Utility in Methodological Development for C-N Bond Formation
The reaction of the chlorine atom on the pyrazine ring of this compound is a prime example of a carbon-nitrogen (C-N) bond-forming reaction, a cornerstone of modern organic synthesis. The development of new and efficient methods for forming C-N bonds is a major focus of chemical research, driven by the prevalence of this bond in pharmaceuticals and other functional materials. mdpi.comresearchgate.net
The reaction of this compound with various nitrogen-containing nucleophiles can be used to study and optimize conditions for C-N cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or copper, are powerful tools for constructing complex molecules. mdpi.com The reactivity of the chloropyrazine substrate can be used to test the efficacy of new catalyst systems, ligands, and reaction conditions.
For instance, the development of continuous-flow methods for C-N bond formation is an area of active research, aiming to make chemical synthesis more efficient and scalable. mdpi.comresearchgate.net The synthesis of medicinally relevant piperazine (B1678402) derivatives, which are structurally related to the azepane moiety, has been achieved using such methods. mdpi.comresearchgate.net The insights gained from studying the reactivity of compounds like this compound can contribute to the advancement of these technologies.
Analytical Method Development for Chemical Research Purity and Quantification
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are fundamental for separating 1-(6-Chloropyrazin-2-yl)azepane from any unreacted starting materials, by-products, or degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of heterocyclic compounds. numberanalytics.comnih.gov For a compound with the structural complexity of this compound, reversed-phase HPLC is a suitable starting point for method development. This technique separates compounds based on their hydrophobicity.
A typical HPLC method development for this compound would involve optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is often the first choice for the stationary phase due to its broad applicability. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with differing polarities. nih.gov
Table 1: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
If this compound is sufficiently volatile and thermally stable, Gas Chromatography (GC) offers a high-resolution separation technique. nih.govresearchgate.net A GC method would involve injecting a vaporized sample into a long, thin capillary column. The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. A common detector for nitrogen-containing compounds like this is a Nitrogen-Phosphorus Detector (NPD), which provides excellent sensitivity and selectivity. researchgate.netnih.gov Alternatively, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. researchgate.netmdpi.com
Table 2: Hypothetical GC Parameters for the Analysis of this compound
| Parameter | Suggested Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| Detector Temperature | 320 °C |
| Injection Mode | Split (10:1) |
Spectrophotometric Detection Methods
Spectrophotometric methods, particularly UV-Visible spectroscopy, are valuable for the quantification of this compound and for monitoring the progress of its synthesis. omicsonline.org The pyrazine (B50134) ring within the molecule contains a chromophore that absorbs ultraviolet (UV) light. researchgate.netmontana.edu
To develop a spectrophotometric method, a solution of the purified compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared. The UV-Visible spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). montana.edu This λmax is then used to construct a calibration curve by measuring the absorbance of a series of solutions with known concentrations. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. This calibration curve can then be used to determine the concentration of unknown samples.
For pyrazine and its derivatives, characteristic absorption bands are often observed in the UV region. researchgate.netmontana.edu The presence of the chlorine atom and the azepane ring will influence the exact position and intensity of the absorption maxima.
Quality Control and Reference Standard Applications in Chemical Synthesis
A well-characterized reference standard of this compound with a high degree of purity is essential for all aspects of quality control. numberanalytics.comunodc.org This reference standard serves as a benchmark against which newly synthesized batches of the compound can be compared.
In the context of chemical synthesis, the analytical methods developed are applied at various stages:
In-process control: To monitor the progress of the reaction and determine the optimal time for termination.
Raw material testing: To ensure the quality of the starting materials.
Final product testing: To confirm the identity, purity, and strength of the final product.
The purity of each new batch is typically assessed by HPLC or GC, where the peak area of the main compound is compared to the total area of all peaks. The identity of the compound can be confirmed by comparing its retention time in chromatography and its UV spectrum with that of the reference standard. For unequivocal identification, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed. numberanalytics.commdpi.com
By implementing these robust analytical methods and utilizing a certified reference standard, the quality and consistency of this compound synthesis can be assured.
Q & A
Basic: What synthetic strategies are employed to prepare 1-(6-Chloropyrazin-2-yl)azepane?
Answer:
The synthesis typically involves coupling a chloropyrazine precursor with an azepane derivative. A common route includes:
- Step 1: Starting with 6-chloropyrazine-2-carbaldehyde or a halogenated pyrazine derivative.
- Step 2: Reduction of the aldehyde group to an alcohol (e.g., NaBH₄ in THF) followed by nucleophilic substitution with azepane.
- Step 3: Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the azepane ring .
Key considerations include solvent choice (e.g., THF for solubility) and temperature control (room temp to 80°C) to minimize side reactions.
Advanced: How can Suzuki-Miyaura cross-coupling be optimized for functionalizing the chloropyrazine moiety?
Answer:
The chloro group at the 6-position of pyrazine is reactive in palladium-catalyzed cross-coupling. Optimization involves:
- Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids.
- Solvent/Base: Dioxane/Na₂CO₃ or DMF/K₃PO₄ for efficient transmetallation.
- Temperature: 80–100°C for 12–24 hours to achieve >80% yield .
Monitor reaction progress via TLC or HPLC to prevent over-functionalization.
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR: Identify protons on the azepane ring (δ 1.5–3.5 ppm) and pyrazine aromatic signals (δ 8.0–9.0 ppm).
- HRMS: Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₃ClN₃: 210.0804).
- X-ray Crystallography: Resolve bond angles and spatial arrangement of the heterocycles .
Advanced: What computational methods predict the compound’s reactivity or binding affinity?
Answer:
- DFT Calculations: Model electron density distribution to predict nucleophilic/electrophilic sites (e.g., chloro group reactivity).
- Molecular Docking: Screen against biological targets (e.g., SIRT2) using AutoDock Vina to estimate binding energies .
- MD Simulations: Assess stability of ligand-protein complexes in physiological conditions .
Advanced: How does the chloro substituent influence biological activity compared to bromo or fluoro analogs?
Answer:
- Electron-Withdrawing Effect: The chloro group enhances electrophilicity, improving interactions with nucleophilic residues in enzymes (e.g., SIRT2).
- Lipophilicity: Cl (LogP +0.71) vs. Br (LogP +1.02) affects membrane permeability.
- Bioactivity: Chloro derivatives show 2–3× higher IC₅₀ in enzyme inhibition assays compared to fluoro analogs .
Basic: What purification methods ensure high purity for in vitro studies?
Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc 4:1 to 1:1).
- Recrystallization: Ethanol/water mixtures yield crystals with >98% purity (verified by HPLC).
- Prep-HPLC: C18 columns with acetonitrile/water (0.1% TFA) for polar impurities .
Advanced: How are structure-activity relationships (SAR) studied for azepane derivatives?
Answer:
- Variation of Substituents: Synthesize analogs with methyl, nitro, or methoxy groups on pyrazine.
- Biological Assays: Test against cancer cell lines (e.g., MCF-7) or microbial strains (e.g., S. aureus).
- Data Analysis: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation.
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the azepane ring.
- Solubility: DMSO stock solutions (10 mM) are stable for 6 months at –80°C .
Advanced: How is the compound’s mechanism of action elucidated in enzyme inhibition studies?
Answer:
- Kinetic Assays: Measure Michaelis-Menten parameters with varying substrate/enzyme concentrations.
- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, ΔS).
- Western Blotting: Assess downstream effects (e.g., acetylation levels in SIRT2 pathways) .
Advanced: What strategies resolve contradictions in reported bioactivity data?
Answer:
- Meta-Analysis: Compare datasets across studies using standardized assays (e.g., MTT vs. resazurin).
- Control Experiments: Verify compound stability under assay conditions (pH, temperature).
- Orthogonal Validation: Confirm results with CRISPR knockouts or competitive inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
